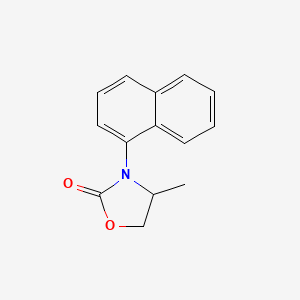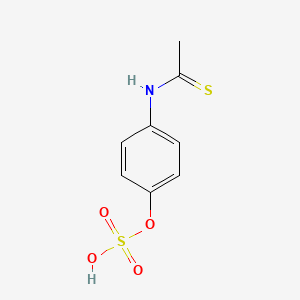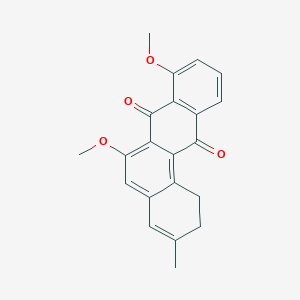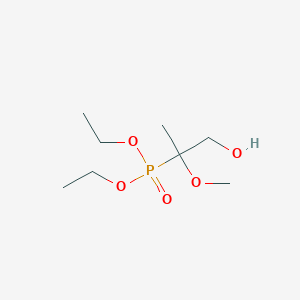![molecular formula C14H23NO3SSi B14380457 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine CAS No. 88534-26-3](/img/structure/B14380457.png)
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine is an organosulfur compound that features a morpholine ring substituted with a phenyl(trimethylsilyl)methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with phenyl(trimethylsilyl)methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The phenyl(trimethylsilyl)methanesulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl(trimethylsilyl)methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar types of reactions.
Tosyl Chloride: Another sulfonyl chloride with a toluene group instead of the phenyl(trimethylsilyl) group.
Phenylboronic Acid: Used in similar organic synthesis reactions, particularly in Suzuki-Miyaura coupling.
Uniqueness
4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine is unique due to the presence of the trimethylsilyl group, which imparts specific steric and electronic properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Propiedades
Número CAS |
88534-26-3 |
|---|---|
Fórmula molecular |
C14H23NO3SSi |
Peso molecular |
313.49 g/mol |
Nombre IUPAC |
trimethyl-[morpholin-4-ylsulfonyl(phenyl)methyl]silane |
InChI |
InChI=1S/C14H23NO3SSi/c1-20(2,3)14(13-7-5-4-6-8-13)19(16,17)15-9-11-18-12-10-15/h4-8,14H,9-12H2,1-3H3 |
Clave InChI |
NKXUKFMKOQDYOF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC=CC=C1)S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)


![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)



![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
